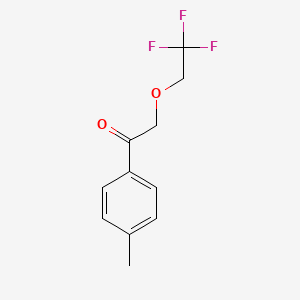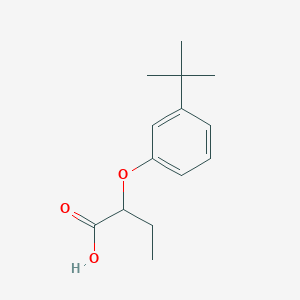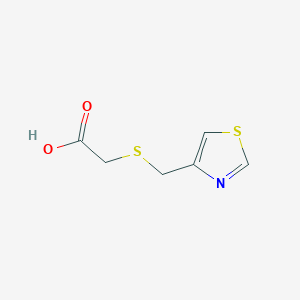
4-(甲硫基甲基)-1,3-噻唑-2-乙酸
描述
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid is a chemical compound that features a thiazole ring, a sulfur atom, and an acetic acid moiety Thiazoles are heterocyclic compounds known for their biological and pharmaceutical significance
科学研究应用
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and inflammation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Thiazole Derivatives
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Targets of Action
Thiazole derivatives have been found to interact with a variety of biological targets, depending on their specific structures and functional groups .
Mode of Action
Thiazole derivatives generally interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives can have a variety of effects, depending on their specific targets and modes of action .
Action Environment
The action of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes such as thiazole kinase, which is involved in the thiazole biosynthesis pathway. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which can influence the compound’s activity and stability in biochemical reactions .
Cellular Effects
The effects of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid can alter gene expression by acting on transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential cytotoxicity or adaptive cellular responses .
Dosage Effects in Animal Models
The effects of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, it can lead to toxic or adverse effects, including organ toxicity or systemic inflammation. Threshold effects are often observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may participate in the thiazole biosynthesis pathway, where it acts as a substrate or inhibitor of key enzymes. Additionally, it can influence the levels of metabolites such as thiamine, which is derived from thiazole-containing compounds. These interactions can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms, depending on its physicochemical properties. Once inside the cell, it may bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and chromatin structure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid typically involves the reaction of 1,3-thiazol-4-ylmethanethiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also being explored to enhance the sustainability of the production process.
化学反应分析
Types of Reactions: 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-[(1,3-Thiazol-4-ylmethyl)sulfonic acid
Reduction: 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]ethanol
Substitution: Various alkylated derivatives depending on the alkyl halide used.
相似化合物的比较
2-[(1,3-thiazol-4-ylmethyl)thio]benzoic acid
N-(thiazol-4-ylmethyl)benzenesulfonamide
2-[(1,3-thiazol-4-ylmethyl)sulfonic acid
属性
IUPAC Name |
2-(1,3-thiazol-4-ylmethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c8-6(9)3-10-1-5-2-11-4-7-5/h2,4H,1,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBUPURMNJXHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



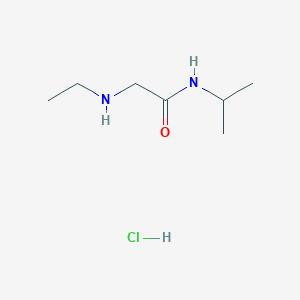
![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)

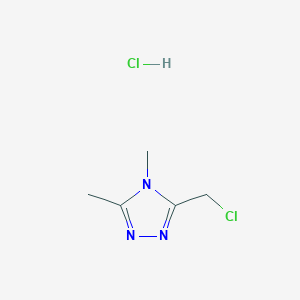


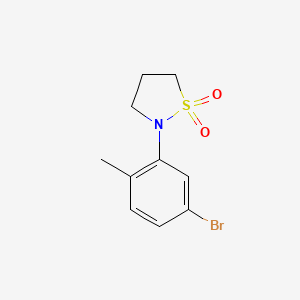
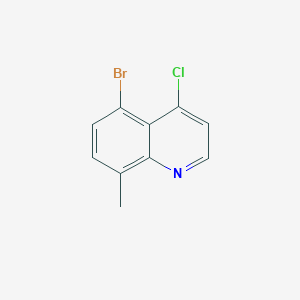
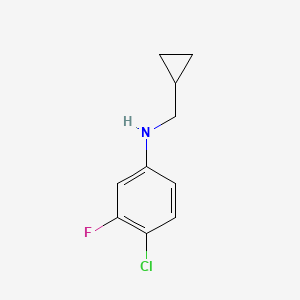
![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)

